molecular formula C19H27NO5 B13490116 4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13490116
M. Wt: 349.4 g/mol
InChI Key: JBCMGRXJKZHTGR-UHFFFAOYSA-N
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Description

4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps. One common method includes the esterification of the corresponding piperidine derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester is unique due to its specific structural features, such as the piperidine ring and the combination of ester and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

benzyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C19H27NO5/c1-4-24-16(21)18(2,3)19(23)10-12-20(13-11-19)17(22)25-14-15-8-6-5-7-9-15/h5-9,23H,4,10-14H2,1-3H3

InChI Key

JBCMGRXJKZHTGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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